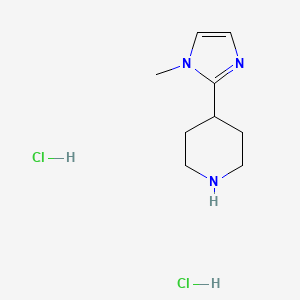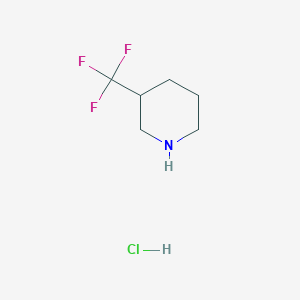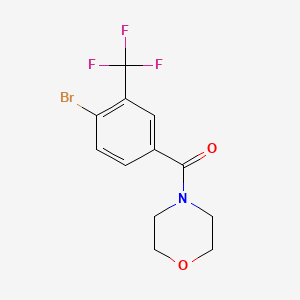
(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone
Overview
Description
The compound is a derivative of 4-Bromo-3-(trifluoromethyl)aniline , which is an organic building block used in various chemical syntheses . It has a linear formula of BrC6H3(CF3)NH2 .
Synthesis Analysis
While specific synthesis methods for “(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone” were not found, related compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary .Scientific Research Applications
Agrochemicals
- Application Summary : This compound is used as an intermediate in the synthesis of agrochemicals, particularly trifluoromethylpyridines (TFMP), which are key structural motifs in active ingredients for crop protection .
- Methods of Application : The compound is synthesized through vapor-phase reactions and then incorporated into various agrochemicals. The positions of the trifluoromethyl group in the pyridine ring are crucial for the biological activity .
- Results : Over 20 new TFMP-containing agrochemicals have been introduced, with significant effectiveness in protecting crops from pests. The unique properties of the fluorine atom contribute to the biological activities .
Pharmaceutical Research
- Application Summary : In pharmaceutical research, derivatives of this compound are explored for their potential as active pharmaceutical ingredients due to their unique physicochemical properties .
- Methods of Application : The compound serves as an intermediate in the development of pharmaceuticals. Its derivatives undergo clinical trials to assess their efficacy and safety .
- Results : Several TFMP derivatives have been approved for market use, and many candidates are in various stages of clinical trials, showing promise in treating various conditions .
Protein Studies
- Application Summary : The compound is used in 19F NMR studies of proteins to evaluate the chemical shift sensitivity of trifluoromethyl tags, which is crucial for elucidating protein conformations .
- Methods of Application : Trifluoromethyl probes derived from the compound are conjugated to peptides, and their 19F NMR spectra are analyzed under varying polarity conditions .
- Results : The study found that the BTFMA tag, a derivative, exhibited a greater range of chemical shift as a function of solvent polarity, aiding in the detailed analysis of protein structures .
Environmental Monitoring
Future Directions
properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXFAXGBVNGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

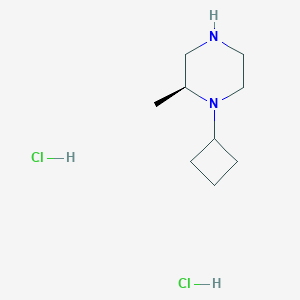
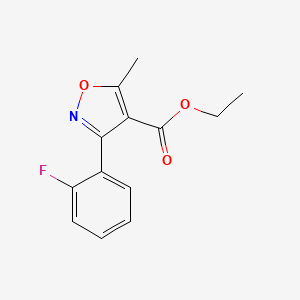
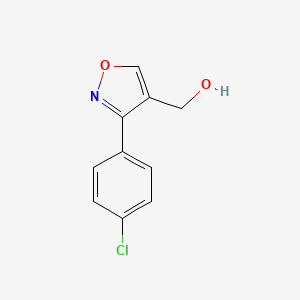
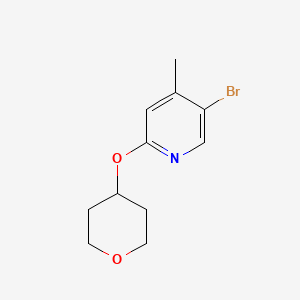
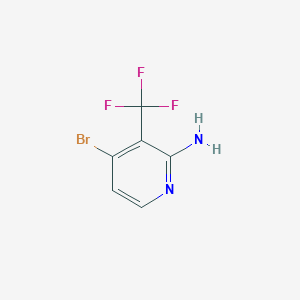
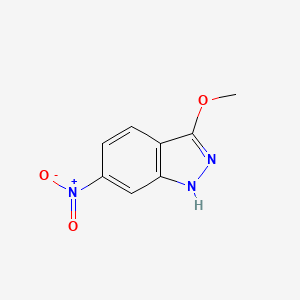
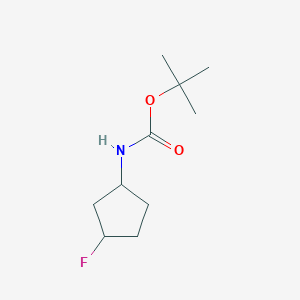
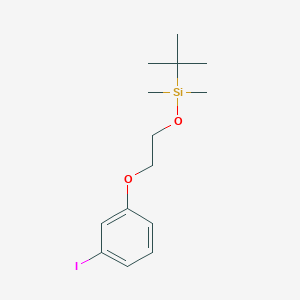
![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)
